molecular formula C23H19NO5 B1390313 Fmoc-5-amino-2-methoxybenzoic acid CAS No. 165073-03-0

Fmoc-5-amino-2-methoxybenzoic acid

Cat. No. B1390313
M. Wt: 389.4 g/mol
InChI Key: PYFSQXIWQGECQQ-UHFFFAOYSA-N
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Description

Fmoc-5-amino-2-methoxybenzoic acid is an organic compound with the molecular formula C23H19NO5 . It has a molecular weight of 389.41 . This compound is considered an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

Fmoc-5-amino-2-methoxybenzoic acid is synthesized using standard Fmoc chemistry . The synthesis process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Molecular Structure Analysis

The IUPAC name for Fmoc-5-amino-2-methoxybenzoic acid is 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methoxybenzoic acid . The InChI code is 1S/C23H19NO5/c1-28-21-11-10-14 (12-19 (21)22 (25)26)24-23 (27)29-13-20-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)20/h2-12,20H,13H2,1H3, (H,24,27) (H,25,26) .


Chemical Reactions Analysis

The Fmoc group in Fmoc-5-amino-2-methoxybenzoic acid is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-5-amino-2-methoxybenzoic acid has a molecular weight of 389.40 g/mol . The exact mass and monoisotopic mass are 389.12632271 g/mol . It has a complexity of 574 .

Scientific Research Applications

In addition, matrices formed by self-assembly of amino acids and their derivatives are suitable for cell spreading, migration and proliferation, and widely used in tissue engineering and organ regeneration .

    • Application Summary : Matrices formed by self-assembly of Fmoc-amino acids are suitable for cell spreading, migration and proliferation, and are widely used in tissue engineering and organ regeneration .
    • Methods of Application : The self-assembly process of Fmoc-amino acids is affected by dynamic and thermodynamic factors, as well as the assembled space. In a study, capillary tubes with different diameters were chosen to mimic a confined environment and the effect of capillary space on the self-assembly behavior of Fmoc-amino acids was investigated .
    • Results or Outcomes : The amino acids can form special morphologies and structures through the limitation of the Brownian motion and the template effect exerted by a confined environment. The obtained parallel ordered fiber network was applied to mimic the extracellular matrix (ECM) and support the adhesion and proliferation of monolayer flat epithelial cells (HUVECs) .
    • Application Summary : Fmoc-5-amino-2-methoxybenzoic acid is an important organic intermediate .
    • Methods of Application : It can be used in the synthesis of various organic compounds .
    • Results or Outcomes : The specific outcomes depend on the particular synthesis being performed .
    • Application Summary : Fmoc-5-amino-2-methoxybenzoic acid can be used in these fields .
    • Methods of Application : It can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs .
    • Results or Outcomes : The specific outcomes depend on the particular synthesis being performed .
    • Application Summary : The self-assembly of Fmoc-amino acids in a confined space can form a parallel ordered fiber network, which can be used in vascularization .
    • Methods of Application : Capillary tubes with different diameters are chosen to mimic a confined environment and the effect of capillary space on the self-assembly behavior of Fmoc-amino acids is investigated .
    • Results or Outcomes : The amino acids can form special morphologies and structures through the limitation of the Brownian motion and the template effect exerted by a confined environment. The obtained parallel ordered fiber network was applied to mimic the extracellular matrix (ECM) and support the adhesion and proliferation of monolayer flat epithelial cells (HUVECs) .
    • Application Summary : 2-Amino-5-methoxybenzoic acid is a general reagent used in the synthesis of these compounds .
    • Methods of Application : It can be used in the synthesis of various organic compounds .
    • Results or Outcomes : The specific outcomes depend on the particular synthesis being performed .
    • Application Summary : Fmoc-5-amino-2-methoxybenzoic acid can be used in these fields .
    • Methods of Application : It can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs .
    • Results or Outcomes : The specific outcomes depend on the particular synthesis being performed .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFSQXIWQGECQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-amino-2-methoxybenzoic acid

CAS RN

165073-03-0
Record name 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Green - The Journal of Organic Chemistry, 1995 - ACS Publications
… The resin-bound Fmoc-5-amino-2-methoxybenzoic acid was then deprotected with 20% piperidine in dimethylacetamide (DMA) and alkylated by reductive amination.15 The resin was …
Number of citations: 87 pubs.acs.org

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